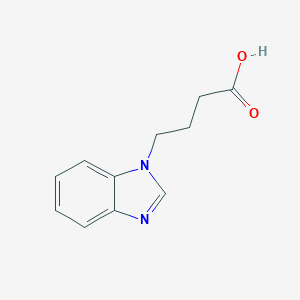

4-(1H-benzimidazol-1-yl)butanoic acid

Übersicht

Beschreibung

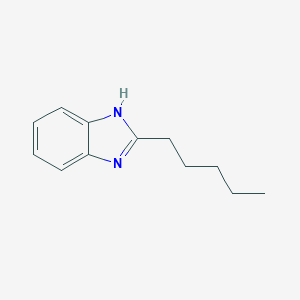

The compound 4-(1H-benzimidazol-1-yl)butanoic acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to the benzimidazole derivatives discussed in the provided papers, which are known for their biological activities. For instance, the synthesis of various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids has been explored to evaluate their choleretic activity, which is the ability to increase bile secretion . Similarly, benzimidazole derivatives have been studied for their potential as angiotensin II receptor antagonists, which are important in the regulation of blood pressure .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by functionalization at specific positions on the ring to achieve the desired biological activity. In the first paper, a series of 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids were prepared to study the effects of substitution on the choleretic activity . The second paper discusses the synthesis of prodrugs of benzimidazole-7-carboxylic acids to improve oral bioavailability, which includes steps such as tritylation and treatment with alkyl halides .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The presence of the benzimidazole core is essential for binding to biological targets, such as angiotensin II receptors. The substitution pattern on the benzimidazole ring, as well as the length and functional groups of the side chain, can significantly influence the compound's efficacy and pharmacokinetic properties .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are often used to modify their structure and enhance their biological activity. For example, esterification reactions were used to produce prodrugs with improved oral bioavailability . The chemical reactivity of these compounds is also influenced by the substituents on the benzimidazole ring, which can affect the compound's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and melting point, are important for their practical application as pharmaceutical agents. These properties are determined by the molecular structure and can be tailored through chemical synthesis. The papers provided do not give specific details on the physical and chemical properties of 4-(1H-benzimidazol-1-yl)butanoic acid, but they do suggest that modifications to the benzimidazole derivatives can lead to significant changes in these properties, which in turn can affect their biological activity and bioavailability .

Wissenschaftliche Forschungsanwendungen

-

Fungicides

- Field : Agriculture

- Application : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

- Methods : The fungicides are applied to crops to control fungal diseases .

- Results : These fungicides have shown to be effective in controlling a wide range of fungal diseases .

-

Anticancer Agents

- Field : Medical and Pharmaceutical Research

- Application : Benzimidazole derivatives exhibit anticancer effects .

- Methods : The specific methods of application would depend on the specific derivative and the type of cancer being treated .

- Results : While the specific outcomes would depend on the derivative and the cancer, benzimidazole derivatives have shown promise in cancer treatment .

-

Antibacterial Agents

-

Antiparasitic Agents

-

Drug Development

- Field : Pharmaceutical Research

- Application : The structure of 4-(1H-Benzimidazol-1-yl)butanoic acid includes a carboxylic acid group, which makes it useful for creating ester, amide, and other organic compounds . It has potential applications in the development of new drugs and materials due to its structural versatility and pharmacological properties .

- Methods : The specific methods of application would depend on the specific derivative and the type of drug being developed .

- Results : The outcomes would depend on the specific drug being developed .

-

Inhibitor of Xanthine Oxidase

- Field : Biochemical Research

- Application : Certain benzimidazole derivatives, such as 5-{[2-(4-Nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine, have been found to inhibit xanthine oxidase .

- Methods : These compounds can be used in biochemical research to study the effects of inhibiting xanthine oxidase .

- Results : The specific outcomes would depend on the specific derivative and the context of the research .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : The structure of 4-(1H-Benzimidazol-1-yl)butanoic acid includes a carboxylic acid group, which makes it useful for creating ester, amide, and other organic compounds . It has potential applications in the synthesis of new materials due to its structural versatility .

- Methods : The specific methods of application would depend on the specific derivative and the type of material being synthesized .

- Results : The outcomes would depend on the specific material being synthesized .

-

Enzyme Inhibition

- Field : Biochemical Research

- Application : Certain benzimidazole derivatives, such as 5-{[2-(4-Nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine, have been found to inhibit xanthine oxidase .

- Methods : These compounds can be used in biochemical research to study the effects of inhibiting xanthine oxidase .

- Results : The specific outcomes would depend on the specific derivative and the context of the research .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(benzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPPPCKAOWOOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360698 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-1-yl)butanoic acid | |

CAS RN |

436091-31-5 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

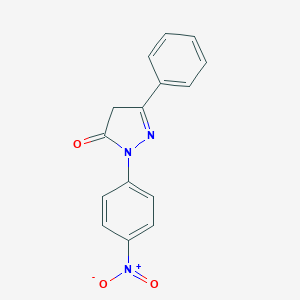

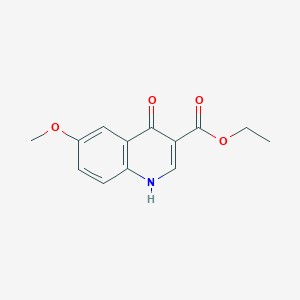

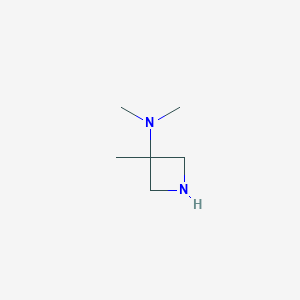

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)